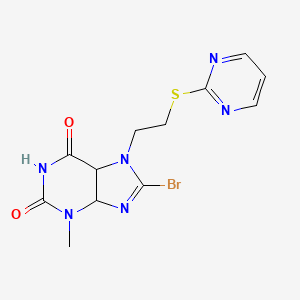
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a pyrimidinylsulfanyl ethyl side chain attached to a dihydropurine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the purine ring.
Methylation: Addition of the methyl group to the purine core.
Thioether Formation: Attachment of the pyrimidinylsulfanyl ethyl side chain.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce a variety of functional groups.
Applications De Recherche Scientifique
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione include other brominated purines, methylated purines, and purines with thioether side chains.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C12H13BrN6O2S |
|---|---|
Poids moléculaire |
385.24 g/mol |
Nom IUPAC |
8-bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C12H13BrN6O2S/c1-18-8-7(9(20)17-12(18)21)19(10(13)16-8)5-6-22-11-14-3-2-4-15-11/h2-4,7-8H,5-6H2,1H3,(H,17,20,21) |
Clé InChI |
BHMOXDYTOYQDBU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


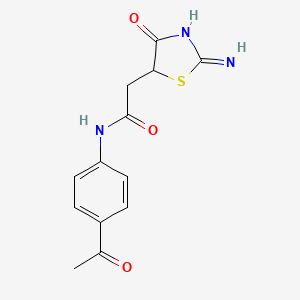
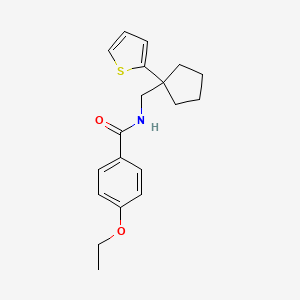
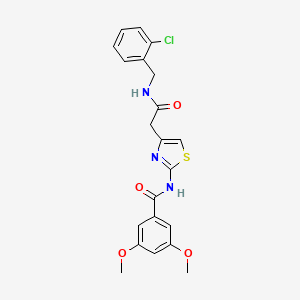
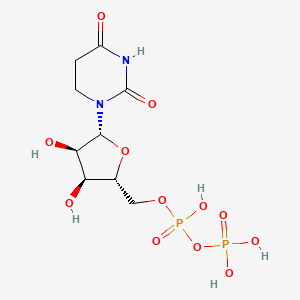
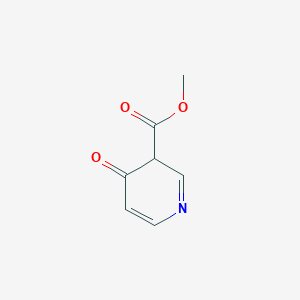
![5-Bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4-dione](/img/structure/B15133182.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B15133183.png)
![2-{[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B15133198.png)
![1-methyl-N-[(11E)-12-[2-(methylsulfanyl)ethyl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B15133201.png)
![ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15133208.png)
![4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-N-[2-(3-methylphenyl)ethyl]butanamide](/img/structure/B15133222.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133223.png)
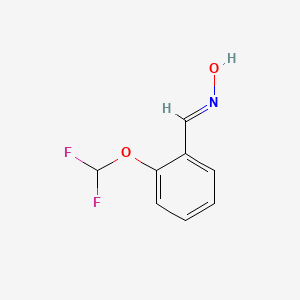
![N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B15133237.png)
